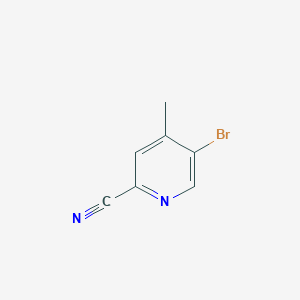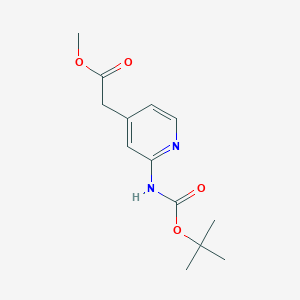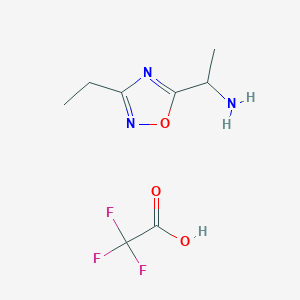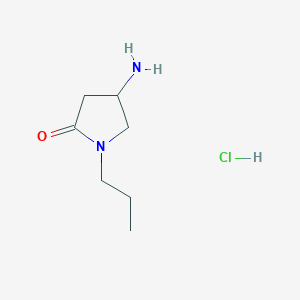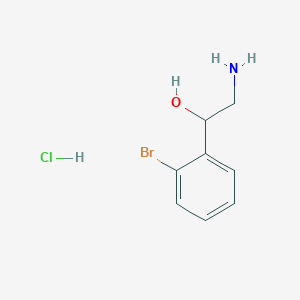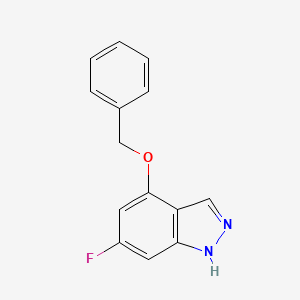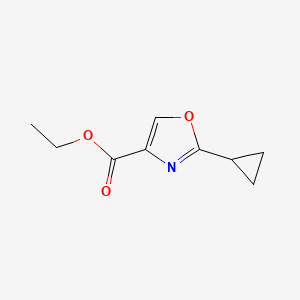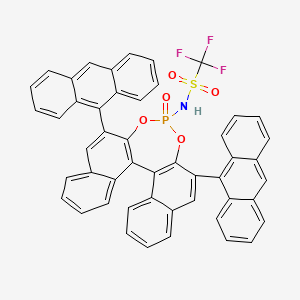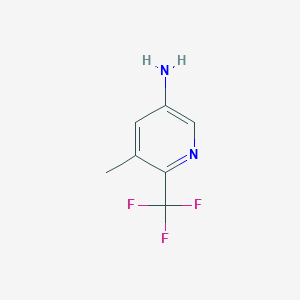
5-Methyl-6-(trifluoromethyl)pyridin-3-amine
Overview
Description
Trifluoromethylpyridines are a class of organic compounds that contain a pyridine ring with a trifluoromethyl group attached . They are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties .
Synthesis Analysis
The synthesis of trifluoromethylpyridines often involves complex chemical reactions. For example, one method involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines consists of a pyridine ring with a trifluoromethyl group (-CF3) attached .Chemical Reactions Analysis
Trifluoromethylpyridines can participate in various chemical reactions. For instance, they can act as reactants in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules .Physical And Chemical Properties Analysis
Trifluoromethylpyridines have unique physical and chemical properties due to the presence of the trifluoromethyl group and the pyridine ring .Scientific Research Applications
Valence Tautomerism in Cobalt-Dioxolene Complexes
Research by Gransbury et al. (2019) explored the use of pyridine derivatives in synthesizing cobalt-dioxolene complexes to study valence tautomerism (VT). Their study, using density functional theory (DFT) calculations and experimental investigations, highlighted the solvent-tunable VT transitions in these complexes, demonstrating their potential application in materials science and molecular electronics Gransbury et al., 2019.
Ruthenium Tris(pyridylmethyl)amine Photocaging
Arora et al. (2016) focused on the effects of methyl substitution in ruthenium tris(pyridylmethyl)amine complexes, revealing how steric effects influence their ground state stability, and thermal and photochemical reactivities. This work has implications for the development of photocaged compounds and photoresponsive materials Arora et al., 2016.
Lanthanide Podates with Structural and Electronic Properties
Renaud et al. (1999) synthesized lanthanide podates featuring tridentate pyridine-2,6-dicarboxamide binding units, showcasing their potential in creating complexes with predefined structural and electronic properties. This research offers insights into the design of lanthanide-based materials for various applications, including luminescence and magnetism Renaud et al., 1999.
Metal Complex Formation with Pyridine Derivatives
Anderegg et al. (1977) studied the thermodynamics of metal complex formation with various pyridine derivatives, providing foundational knowledge for the development of metal-organic frameworks (MOFs) and coordination compounds with specific functionalities Anderegg et al., 1977.
Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
Chavva et al. (2013) synthesized alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity. Their findings contribute to the ongoing search for new anticancer agents Chavva et al., 2013.
Novel Syntheses and Catalysis
Research has also focused on the novel synthesis of pyridine derivatives for various applications, including catalysis and pharmaceuticals. For instance, Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidine derivatives using ionic liquids, highlighting the role of pyridine derivatives in facilitating chemical transformations under environmentally friendly conditions Rahmani et al., 2018.
Fluorous Pyrrolidinium and Piperidinium Ionic Liquids
The synthesis and exploration of fluorous ionic liquids incorporating pyridine derivatives, as described by Honda et al. (2017), open avenues for their use in green chemistry and solvent systems Honda et al., 2017.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(11)3-12-6(4)7(8,9)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPHRJYDEHAJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-(trifluoromethyl)pyridin-3-amine | |
CAS RN |
941606-50-4 | |
| Record name | 5-methyl-6-(trifluoromethyl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



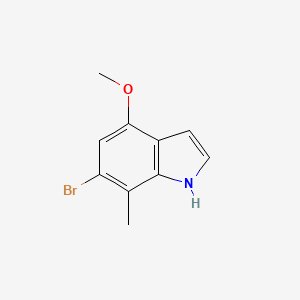
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1523518.png)
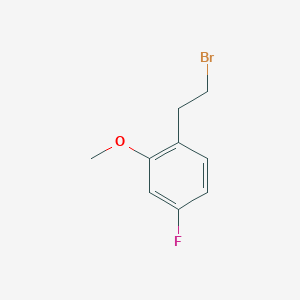
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)
![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1523522.png)
